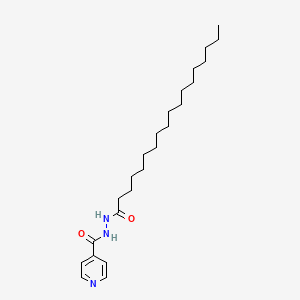

N'-octadecanoylpyridine-4-carbohydrazide

Description

Properties

CAS No. |

6312-51-2 |

|---|---|

Molecular Formula |

C24H41N3O2 |

Molecular Weight |

403.6 g/mol |

IUPAC Name |

N'-octadecanoylpyridine-4-carbohydrazide |

InChI |

InChI=1S/C24H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)26-27-24(29)22-18-20-25-21-19-22/h18-21H,2-17H2,1H3,(H,26,28)(H,27,29) |

InChI Key |

BCXSLQXVMSPOGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for N Octadecanoylpyridine 4 Carbohydrazide and Analogues

Established Synthetic Pathways for N'-octadecanoylpyridine-4-carbohydrazide

The most direct route to this compound involves the acylation of a pyridine-4-carbohydrazide precursor. This approach is favored for its efficiency and the ready availability of starting materials.

The principal method for synthesizing this compound is the reaction between isoniazid (B1672263) (pyridine-4-carbohydrazide) and an activated form of octadecanoic acid, typically octadecanoyl chloride (stearoyl chloride). This reaction is a type of nucleophilic acyl substitution.

The synthesis involves dissolving isoniazid in a suitable solvent, such as dichloromethane, and then adding the fatty acyl chloride. nih.gov The reaction is typically stirred at room temperature, and its progress can be monitored using thin-layer chromatography. nih.gov The resulting N,N'-diacylhydrazine product can then be purified. nih.gov This general strategy has been successfully employed for the synthesis of a variety of fatty acid derivatives of isoniazid. nih.gov The use of fatty acyl chlorides as reactive intermediates is a common practice in the synthesis of amide and ester compounds. google.com

The general reaction is as follows: Isoniazid + Octadecanoyl Chloride → this compound + HCl

A similar approach involves the condensation of a nicotinoyl chloride with a corresponding hydrazide to form pyridine (B92270) carbohydrazide (B1668358) derivatives.

Table 1: Key Reactants in Precursor-Based Synthesis

| Reactant | Role | IUPAC Name |

|---|---|---|

| Isoniazid | Hydrazide Precursor | Pyridine-4-carbohydrazide |

| Octadecanoyl Chloride | Acylating Agent | Octadecanoyl chloride |

The term acylhydrazone typically refers to the structure formed by the condensation of a hydrazide with an aldehyde or ketone. However, the formation of this compound from isoniazid and octadecanoyl chloride is a direct N-acylation of the hydrazide moiety.

The mechanism is a classic nucleophilic acyl substitution. The terminal nitrogen atom of the hydrazide group in isoniazid acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the octadecanoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A final deprotonation step yields the stable this compound product.

Isoniazid itself is a prodrug that, in biological systems, is activated by the mycobacterial enzyme catalase-peroxidase (KatG). patsnap.comdrugbank.comchemicalbook.com This activation converts it into reactive species, including an isonicotinic acyl radical, which then inhibits mycolic acid synthesis. patsnap.comchemicalbook.comresearchgate.net This biological activation mechanism is distinct from the chemical synthesis of its derivatives.

General Methodologies for Carbohydrazide and Pyridine-Carbohydrazide Derivative Synthesis

Broader synthetic strategies provide access to a wide array of carbohydrazide and pyridine-carbohydrazide derivatives, which can be precursors to or analogues of the target compound.

Pyridine-4-carbohydrazide (isoniazid) readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding N'-substituted pyridine-4-carbohydrazides, commonly known as acylhydrazones or Schiff bases. nih.govauctoresonline.org This reaction is reversible and typically catalyzed by acid. wikipedia.org

The general reaction involves mixing the carbohydrazide with a carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid such as glacial acetic acid, and heating the mixture. nih.govajgreenchem.com The formation of the stable acylhydrazone product is driven by the removal of water. wikipedia.org This method is widely used to create diverse libraries of pyridine-carbohydrazide derivatives by varying the aldehyde or ketone component. nih.gov

Table 2: Examples of Condensation Reactions for Pyridine-Carbohydrazide Derivatives

| Hydrazide | Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| Nicotinic hydrazide | Aromatic aldehydes | Schiff Bases | |

| Pyridine-4-carbohydrazide | Substituted benzaldehydes | N'-[substituted] pyridine-4-carbohydrazides | nih.gov |

The fundamental carbohydrazide structure, a 1,3-diaminourea, can be synthesized from simple, inexpensive precursors. The primary industrial method involves the reaction of urea (B33335) with hydrazine (B178648). wikipedia.org

OC(NH₂)₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 NH₃ wikipedia.org

This reaction can be carried out by heating urea and hydrazine hydrate (B1144303) under reflux. google.com Alternative methods have been developed to improve efficiency and reduce by-products, such as reacting butanone hydrazone with urea. guidechem.comgoogle.com Other reported synthetic routes include using precursors like carbonate esters or phosgene (B1210022) with hydrazine. wikipedia.org The synthesis of hydrazodicarbonamide (HDCA) from urea and hydrazine is a two-step process where semicarbazide (B1199961) is formed as an intermediate, highlighting the stepwise construction of the carbohydrazide backbone. ceon.rs

Once this compound is synthesized, it can be further modified to create new derivatives. A common derivatization pathway is the cyclization of the diacylhydrazine structure. For instance, treating N,N'-diacylhydrazines with a dehydrating agent like phosphoryl chloride can yield 1,3,4-oxadiazole (B1194373) derivatives. nih.gov

Another approach involves leveraging the remaining N-H proton on the hydrazide moiety for further reactions. This allows for the attachment of other functional groups or the integration of the molecule into larger systems, such as polymers. For example, acyl hydrazone bonds have been used as pH-sensitive linkers in drug delivery systems. mdpi.com Multi-component reactions also offer a sophisticated strategy for creating complex heterocyclic systems attached to the pyridine-carbohydrazide scaffold in a single step. rsc.org Furthermore, condensation with compounds like isatin (B1672199) can produce N,N'-disubstituted carbohydrazone derivatives. ajgreenchem.com

Catalytic Aspects in the Synthesis of Hydrazide-Containing Compounds

Catalysis plays a crucial role in the synthesis of hydrazides and their derivatives, enhancing reaction rates, improving yields, and influencing selectivity. The catalysts employed range from simple acids and bases to complex transition-metal systems.

Acid Catalysis Acid catalysts are frequently used in the condensation step of hydrazone synthesis. Protic acids like glacial acetic acid or mineral acids such as hydrochloric acid (HCl) are commonly added in catalytic amounts to protonate the carbonyl oxygen of the aldehyde or ketone. mdpi.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazide. This method is effective for the synthesis of a wide variety of N-arylhydrazone derivatives. mdpi.com In some preparations, concentrated sulfuric acid is used as a catalyst for the initial esterification of carboxylic acids, a key step in the synthesis of the hydrazide precursor. nih.govrjptonline.org

Transition-Metal Catalysis More complex syntheses of hydrazide derivatives can employ transition-metal catalysts. These methods are particularly useful for forming C-N bonds in intermolecular reactions.

Palladium Catalysis: Palladium complexes, in conjunction with specific ligands like MOP-type ligands, have been used for the N-arylation of hydrazides with aryl halides. This method demonstrates good functional group tolerance and provides high yields of the coupled products. organic-chemistry.org

Copper Catalysis: Copper(I) iodide (CuI) has been shown to catalyze the coupling of N-acyl-N′-substituted hydrazines with aryl iodides. organic-chemistry.org

Ruthenium Catalysis: Ruthenium tricarbonyl complexes can catalyze the synthesis of mono- or dialkylated acyl hydrazides from alcohols, operating through a "borrowing hydrogen" strategy. organic-chemistry.org

Nickel Catalysis: Ni(II)-bipyridine complexes have been utilized for photochemical C-N coupling reactions between (hetero)aryl chlorides and hydrazides, proceeding efficiently without an external photosensitizer. organic-chemistry.org

Lewis Acid Catalysis Lewis acids also serve as effective catalysts in hydrazide synthesis. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been reported as a mild and efficient catalyst for the synthesis of N-acylhydrazones and N,N-dimethylhydrazones. mdpi.com It assists in the hydrazonation of aldehydes and ketones, significantly shortening reaction times compared to uncatalyzed protocols. mdpi.com

Table 2: Catalytic Systems in Hydrazide Synthesis

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Key Features | Reference |

| Palladium / MOP-type ligand | Hydrazide | Aryl Halide | N-Arylhydrazide | Convenient intermolecular N-arylation | organic-chemistry.org |

| CuI / 4-hydroxy-L-proline | N-Acyl-N′-substituted hydrazine | Aryl Iodide | N-Acyl-N′,N′-disubstituted hydrazine | Regioselective coupling | organic-chemistry.org |

| Diaminocyclopentadienone Ru tricarbonyl | Acyl Hydrazide | Alcohol | Mono/Dialkylated Acyl Hydrazide | Utilizes borrowing hydrogen strategy | organic-chemistry.org |

| Ni(II)-bipyridine complex | Hydrazide | (Hetero)aryl Chloride | Arylhydrazine | Photochemical C-N coupling | organic-chemistry.org |

| CeCl₃·7H₂O | Carbonyl Compound | N,N-dimethyl hydrazine | N,N-Dimethylhydrazone | Mild, efficient, shortens reaction time | mdpi.com |

| H₂SO₄ | Carboxylic Acid | Methanol | Methyl Ester | Precursor synthesis via esterification | nih.govrjptonline.org |

These catalytic methodologies provide a versatile toolbox for chemists to synthesize a vast array of hydrazide and hydrazone compounds, including complex structures like this compound and its analogues, by enabling efficient and selective bond formations.

Advanced Spectroscopic and Structural Elucidation Techniques for N Octadecanoylpyridine 4 Carbohydrazide

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Analysis for N'-octadecanoylpyridine-4-carbohydrazide

Proton NMR (¹H NMR) spectroscopy provides detailed information on the electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the pyridine (B92270) ring, the long alkyl chain, and the carbohydrazide (B1668358) linker.

The protons on the pyridine ring typically appear in the downfield region (higher chemical shift values) due to the deshielding effect of the aromatic system. Protons closer to the electronegative nitrogen atom are shifted further downfield. In contrast, the numerous protons of the octadecanoyl chain produce signals in the upfield region, characteristic of saturated aliphatic systems. The methylene (B1212753) protons adjacent to the carbonyl group are slightly deshielded compared to the rest of the chain. The amide (N-H) protons of the carbohydrazide moiety are also observable, with their chemical shifts often influenced by solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2, H-6 | ~8.7 | Doublet |

| Pyridine H-3, H-5 | ~7.8 | Doublet |

| -NH-CO- | ~10.5 | Singlet |

| -CO-NH- | ~9.9 | Singlet |

| -CH₂- (adjacent to C=O) | ~2.2 | Triplet |

| -(CH₂)₁₅- | ~1.2-1.6 | Multiplet |

| -CH₃ | ~0.9 | Triplet |

Note: Predicted values are based on general chemical shift ranges and may vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Analysis of this compound

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbons of the amide groups are the most deshielded, appearing at the lowest field (highest ppm). libretexts.org The sp²-hybridized carbons of the pyridine ring resonate in the aromatic region, typically between 120 and 150 ppm. libretexts.orgyoutube.com The sp³-hybridized carbons of the long octadecanoyl chain appear in the upfield region of the spectrum. libretexts.orgoregonstate.edu Quaternary carbons, those without any attached protons, generally show weaker signals. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C =O (Pyridine side) | ~164 |

| -C =O (Alkyl side) | ~173 |

| Pyridine C -2, C -6 | ~150 |

| Pyridine C -3, C -5 | ~121 |

| Pyridine C -4 | ~142 |

| -C H₂- (adjacent to C=O) | ~36 |

| -(C H₂)₁₅- | ~22-32 |

| -C H₃ | ~14 |

Note: Predicted values are based on general chemical shift ranges and may vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) in Structural Assignment

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the pyridine ring and along the octadecanoyl chain, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate protons with the carbons to which they are directly attached. sdsu.edu This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu This is crucial for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the pyridine protons (H-3, H-5) and the carbonyl carbon (C=O) of the carbohydrazide, as well as between the amide proton and the carbons of the pyridine ring, definitively linking the pyridine and carbohydrazide moieties. sdsu.eduscience.gov Similarly, it would connect the alkyl chain to the other side of the carbohydrazide linker.

Vibrational Spectroscopy (Infrared and Raman) for this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. These techniques are particularly useful for identifying functional groups.

Characteristic Vibrational Modes of the Carbohydrazide Moiety (N-H, N-N, C=N, C=O)

The carbohydrazide group (-CO-NH-NH-CO-) presents several characteristic vibrational bands in the IR spectrum.

N-H Stretching: The N-H stretching vibrations typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. nih.gov The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies.

C=O Stretching (Amide I): The carbonyl stretching vibration is a very strong and prominent band, usually found between 1630 and 1680 cm⁻¹. This is one of the most characteristic absorptions in the IR spectrum of this compound.

N-H Bending (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, appears around 1520-1570 cm⁻¹.

N-N Stretching: The stretching vibration of the N-N single bond is typically weak and can be observed in the 1000-1200 cm⁻¹ region. nih.gov

Table 3: Characteristic IR Frequencies for the Carbohydrazide Moiety

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium-Strong |

| C=O Stretch (Amide I) | 1630-1680 | Strong |

| N-H Bend (Amide II) | 1520-1570 | Medium |

| N-N Stretch | 1000-1200 | Weak-Medium |

Spectroscopic Signatures of the Pyridine Ring and Alkane Chain

The pyridine ring and the long alkane chain also exhibit distinct vibrational signatures.

Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations can also be seen at lower frequencies (700-900 cm⁻¹), which can be indicative of the substitution pattern.

Alkane Chain: The most prominent features of the octadecanoyl chain are the strong C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2850 and 2920 cm⁻¹ for symmetric and asymmetric stretching, respectively). C-H bending vibrations for the CH₂ and CH₃ groups are found around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. A characteristic rocking motion of the (CH₂)n chain may also be visible as a weaker band around 720 cm⁻¹.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns. Using a high-resolution mass spectrometer, typically with a soft ionization technique like Electrospray Ionization (ESI), the exact mass of the molecular ion can be determined. The molecular formula of this compound is C24H41N3O2, which corresponds to a monoisotopic mass of 403.3199 g/mol .

Upon fragmentation, characteristic cleavages occur that confirm the compound's structure. The fragmentation pathways for hydrazides are well-understood. nih.govnih.gov Key fragmentation patterns for this compound would involve the cleavage of the amide and hydrazide bonds.

Expected Fragmentation Pathways:

Cleavage of the N-N bond: This would lead to the formation of the isonicotinoyl cation.

Cleavage of the C-N bond (amide): This results in the formation of the octadecanoyl cation.

McLafferty rearrangement: Possible within the long alkyl chain.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Name | Chemical Formula | Predicted m/z ( g/mol ) | Description |

|---|---|---|---|

| Molecular Ion | [C24H41N3O2]+ | 403.32 | The intact molecule with a single positive charge. |

| Isonicotinoyl cation | [C6H4NO]+ | 106.03 | Resulting from cleavage of the hydrazide N-N bond. |

| Isonicotinamide | [C6H6N2O]+ | 122.05 | Formed by cleavage of the N-acyl bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule, specifically within its chromophoric parts. The primary chromophore in this compound is the isonicotinoyl system, which consists of the pyridine ring conjugated with the carbonyl group of the hydrazide. researchgate.net The long, saturated octadecanoyl alkyl chain does not absorb light in the UV-Vis range and therefore does not contribute to the spectrum, acting as a transparent appendage.

The UV-Vis spectrum is expected to be very similar to that of its parent compound, isoniazid (B1672263) (isonicotinic acid hydrazide). The spectrum typically displays characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Typical Wavelength (λmax) | Chromophore |

|---|---|---|

| π → π* | ~260-270 nm | Pyridine ring and conjugated carbonyl group. |

Note: The exact λmax values and molar absorptivity can be influenced by the solvent used for the analysis.

Integrated Spectroscopic Approaches for Comprehensive Structural Determination

A single analytical technique is rarely sufficient for the unambiguous structural determination of a complex organic molecule. A comprehensive analysis of this compound relies on an integrated approach, combining data from multiple spectroscopic methods to build a complete and validated structural picture. mdpi.com

Mass Spectrometry (MS) provides the molecular weight and elemental composition, along with fragmentation data that reveals the core components (isonicotinoyl and octadecanoyl moieties).

UV-Vis Spectroscopy confirms the presence of the conjugated isonicotinoyl chromophore through its characteristic electronic absorption bands. researchgate.net

Infrared (IR) Spectroscopy would identify the key functional groups. Expected vibrations include N-H stretching from the amide, C=O stretching of both the amide and hydrazide carbonyls, C=N stretching of the pyridine ring, and C-H stretching from the long alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) would provide the most detailed structural map. ¹H NMR would show characteristic signals for the protons on the pyridine ring, the NH protons, and the complex overlapping signals of the long CH2 chain. ¹³C NMR would confirm the number of unique carbon atoms, showing distinct signals for the pyridine ring carbons, the carbonyl carbons, and the carbons of the aliphatic chain.

By combining these techniques, every part of the molecule's structure is cross-validated, ensuring a definitive and accurate structural assignment. mdpi.com

X-ray Diffraction (XRD) for Solid-State Structure Analysis (e.g., Co-crystallization Phenomena)

X-ray Diffraction (XRD), particularly single-crystal XRD, is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. preprints.org While a specific crystal structure for this compound is not publicly documented, analysis of related structures allows for a strong prediction of its solid-state behavior. mdpi.comresearchgate.net

The structure would be defined by its unit cell parameters (a, b, c, α, β, γ) and space group. researchgate.net A key feature in the crystal lattice would be extensive hydrogen bonding involving the hydrazide N-H groups and the carbonyl oxygen, as well as the pyridine nitrogen atom. These interactions would link molecules together, forming sheets or three-dimensional networks that dictate the material's physical properties. The long, flexible octadecanoyl chains would likely exhibit van der Waals interactions and pack in an ordered, interdigitated fashion.

Co-crystallization Phenomena: Co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its chemical structure. nih.gov It involves crystallizing the API with a second, benign molecule (a "coformer") to form a new crystalline solid with a unique structure.

This compound, with its hydrogen bond donor (N-H) and acceptor (C=O, pyridine-N) sites, is an excellent candidate for forming co-crystals. researchgate.net Co-formers could be selected to interact with these sites, potentially altering properties like solubility, stability, and melting point. For example, co-crystallizing with dicarboxylic acids or other amides could create robust hydrogen-bonded networks, leading to a new crystalline phase with improved characteristics. nih.gov This strategy is particularly valuable for enhancing the performance of poorly soluble compounds.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isoniazid (Isonicotinic acid hydrazide) |

| Benzamide |

| Nicotinamide |

| Carbamazepine |

Chemical Reactivity, Transformations, and Derivatization Strategies of N Octadecanoylpyridine 4 Carbohydrazide

Reactivity of the Carbohydrazide (B1668358) Linkage

The carbohydrazide moiety (-CO-NH-NH-) is the most reactive part of the N'-octadecanoylpyridine-4-carbohydrazide molecule, participating in a variety of chemical transformations. nih.gov Its reactivity is largely analogous to that of isoniazid (B1672263) (isonicotinic acid hydrazide), a extensively studied compound. nih.govnih.gov

Schiff Base Formation and Hydrazone Derivatives

The terminal primary amine group (-NH2) of the hydrazide is a potent nucleophile and readily undergoes condensation reactions with aldehydes and ketones to form stable N-acylhydrazones, also known as Schiff bases. nih.govbohrium.com This reaction is a cornerstone of hydrazide chemistry and is widely used to create a diverse range of derivatives. ajgreenchem.com The general reaction involves the acid-catalyzed reaction of this compound with a carbonyl compound, resulting in the formation of a C=N double bond and the elimination of a water molecule. nih.gov

The formation of these hydrazone derivatives can significantly alter the physicochemical and biological properties of the parent molecule. The specific properties of the resulting hydrazone are dependent on the nature of the aldehyde or ketone used in the synthesis. cmjpublishers.com For instance, reaction with aromatic aldehydes can introduce further sites for functionalization or modify electronic properties. nih.gov

Table 1: Examples of Schiff Base Formation with Isoniazid Analogs This table is based on reactions reported for isoniazid and other carbohydrazides, which are expected to be similar for this compound.

| Carbonyl Compound | Reaction Conditions | Resulting Hydrazone Derivative | Reference |

| Substituted Benzaldehydes | Ethanol, reflux, catalytic acetic acid | N'-(substituted-benzylidene)isonicotinohydrazide | nih.gov |

| 1-Alkylisatin | - | N'-(1-alkyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazide | rsc.org |

| Vanillinaldehyde | Ethanol, reflux, catalytic acetic acid | N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | nih.gov |

| Acetone | Acetone, room temperature | N'-(propan-2-ylidene)isonicotinohydrazide | pharmgkb.org |

Potential for Cyclization Reactions

The hydrazone derivatives of this compound are versatile intermediates for the synthesis of various heterocyclic compounds. ajgreenchem.com The acylhydrazone moiety can undergo intramolecular cyclization reactions to form stable five- or six-membered rings, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. ajgreenchem.com The specific heterocyclic system formed depends on the reaction conditions and the nature of the substituents.

For example, the cyclization of acylhydrazones can be induced by dehydrating agents or by thermal methods. These reactions are important for generating novel compounds with potentially unique biological activities or material properties. The presence of the long octadecanoyl chain could influence the self-assembly properties of these resulting heterocyclic derivatives. nih.gov

Chemical Stability and Degradation Pathways in Controlled Environments

The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents. The primary sites of degradation are the hydrazide linkage and the pyridine (B92270) ring.

Drawing parallels with isoniazid, the degradation of the carbohydrazide moiety can occur through several pathways:

Hydrolysis: The amide bond in the carbohydrazide linkage can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield isonicotinic acid and octadecanoyl hydrazine (B178648). The rate of hydrolysis is pH-dependent, with increased stability observed closer to neutral pH. ontosight.aiwikipedia.org

Oxidation: The hydrazide group can be oxidized, particularly in the presence of metal ions or enzymes. This can lead to the formation of reactive intermediates, including acyl radicals. nih.gov The degradation of isoniazid, for instance, can produce isonicotinic acid and hydrazine. ontosight.ai

Acetylation: In biological systems, the terminal nitrogen of the hydrazide group can be acetylated by enzymes like N-acetyltransferase. nih.gov

Strategies for Functionalization and Derivatization of this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced or novel properties.

Modifications at the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is a key site for functionalization. It can act as a nucleophile and a base, enabling several types of reactions.

N-Alkylation and N-Arylation: The pyridine nitrogen can be alkylated or arylated to form pyridinium (B92312) salts. This modification introduces a positive charge, which can significantly alter the solubility and electronic properties of the molecule. ajgreenchem.com

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This can alter the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions.

These modifications can be used to tune the amphiphilic character of the molecule, potentially influencing its self-assembly behavior and biological interactions.

Modifications at the Hydrazide Nitrogen Atoms

The two nitrogen atoms of the hydrazide linkage provide further opportunities for derivatization.

Acylation: The terminal -NH2 group can be further acylated to form diacylhydrazines. This would cap the reactive primary amine and introduce another acyl group, potentially altering the molecule's hydrogen bonding capabilities and lipophilicity.

Sulfonylation: Reaction with sulfonyl chlorides can lead to the formation of N-sulfonylhydrazides, introducing a sulfonyl group that can impact the molecule's acidity and biological activity. nih.gov

Alkylation: While direct alkylation of the hydrazide nitrogens can be challenging to control, it is a potential route for introducing further diversity.

Table 2: Potential Derivatization Reactions of this compound This table outlines potential reactions based on the known chemistry of pyridines and hydrazides.

| Reaction Type | Reagent | Potential Product |

| Pyridine Nitrogen | ||

| N-Alkylation | Alkyl halide (e.g., methyl iodide) | N-alkyl-4-(N'-octadecanoylcarbamoyl)pyridinium halide |

| N-Oxidation | Peroxy acid (e.g., m-CPBA) | This compound N-oxide |

| Hydrazide Nitrogens | ||

| Acylation | Acid chloride or anhydride | N,N'-diacylhydrazine derivative |

| Sulfonylation | Sulfonyl chloride | N'-octadecanoyl-N-sulfonylpyridine-4-carbohydrazide |

Tailoring for Enhanced Analytical Detection (e.g., Supercritical Fluid Chromatography-Mass Spectrometry Derivatization)

The inherent chemical properties of this compound lend themselves to derivatization strategies aimed at enhancing its detection in sophisticated analytical techniques like Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). The long octadecanoyl chain provides significant lipophilicity, which is advantageous for separation in SFC, a technique that often utilizes non-polar supercritical carbon dioxide as the mobile phase. nih.govchromatographyonline.com However, derivatization can further improve chromatographic behavior and, more importantly, ionization efficiency in the mass spectrometer, leading to lower detection limits. nih.govresearchgate.net

The primary sites for derivatization on the this compound molecule are the pyridine nitrogen and the hydrazide moiety. The pyridine nitrogen, being basic, can be quaternized with an alkylating agent. This modification introduces a permanent positive charge, which can significantly enhance the signal in positive-ion electrospray ionization mass spectrometry (ESI-MS).

The hydrazide group offers another route for derivatization. While the hydrazide itself is reactive, it can be further modified to introduce functionalities that are more readily ionizable or possess high proton affinity. researchgate.net For instance, reaction with specific reagents can introduce a tag that is highly responsive in the MS detector. This approach is particularly useful when analyzing complex mixtures where matrix effects can suppress the signal of the underivatized analyte. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) is an attractive alternative to traditional liquid chromatography for the analysis of both polar and non-polar compounds. rsc.orgyoutube.com Its use of supercritical CO2 as the primary mobile phase component reduces the reliance on organic solvents. nih.gov For long-chain compounds like this compound, SFC can offer rapid and efficient separations. nih.gov When coupled with mass spectrometry, SFC-MS provides a powerful tool for both qualitative and quantitative analysis. chromatographyonline.com The derivatization of this compound can be tailored to optimize its separation and detection by SFC-MS, for example, by improving its solubility in the supercritical fluid mobile phase or by enhancing its ionization efficiency. nih.govresearchgate.net

A hypothetical derivatization reaction for enhanced SFC-MS detection is presented in the table below.

| Parameter | Description |

| Analyte | This compound |

| Derivatization Strategy | Quaternization of the pyridine nitrogen |

| Reagent | Methyl iodide (CH₃I) |

| Reaction Product | 1-methyl-4-(2-octadecanoylhydrazin-1-carbonyl)pyridin-1-ium iodide |

| Purpose of Derivatization | Introduction of a permanent positive charge |

| Anticipated Benefit in SFC-MS | Enhanced signal intensity in positive-ion ESI-MS, potentially leading to lower limits of detection and improved quantification. |

Complexation Chemistry Involving this compound Ligands

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The key coordination sites are the pyridine ring nitrogen, the carbonyl oxygen, and the nitrogen atoms of the hydrazide group. scielo.org.mxresearchgate.net The ability of the closely related compound, isoniazid (pyridine-4-carbohydrazide), to form stable complexes with a variety of transition metals is well-documented. scielo.org.mxnih.govijettjournal.org By analogy, this compound is expected to exhibit similar chelating behavior, acting as a bidentate or potentially a tridentate ligand.

The coordination mode of this compound can vary depending on the metal ion, the reaction conditions (such as pH and solvent), and the presence of other ligands. scielo.org.mxresearchgate.net It can coordinate to a metal center through:

The pyridine nitrogen and the carbonyl oxygen.

The carbonyl oxygen and the terminal amino nitrogen of the hydrazide. researchgate.net

The pyridine nitrogen and the terminal amino nitrogen, forming a larger chelate ring.

The long octadecanoyl chain, while not directly involved in coordination, will impart significant steric bulk and lipophilicity to the resulting metal complexes. This could influence their solubility, crystal packing, and potentially their biological activity.

The formation of metal complexes can be confirmed through various spectroscopic techniques, including infrared (IR) spectroscopy, where shifts in the vibrational frequencies of the C=O and N-H bonds upon coordination to a metal ion can be observed. ijettjournal.org

Below is a table summarizing the expected coordination behavior of this compound with selected metal ions, based on the known chemistry of isoniazid and other similar ligands. nih.govscielo.org.mxijettjournal.org

| Metal Ion | Expected Coordination Mode | Potential Geometry of Complex | Relevant Research Findings on Analogous Ligands |

| Cu(II) | Bidentate (Pyridine N, Carbonyl O) or bridging ligand | Octahedral or distorted octahedral | Copper complexes with isoniazid have been synthesized and characterized, showing a variety of coordination geometries. scielo.org.mx |

| Zn(II) | Bidentate (Pyridine N, Carbonyl O) | Tetrahedral or Octahedral | Zinc complexes with isoniazid have been prepared and structurally elucidated. ijettjournal.org |

| Co(II) | Bidentate (Pyridine N, Carbonyl O) | Octahedral | Cobalt(II) forms stable complexes with isoniazid, often with octahedral geometry. scielo.org.mxijettjournal.org |

| Fe(III) | Bidentate (Pyridine N, Carbonyl O) | Octahedral | Iron(III) complexes of isoniazid have been studied for their potential biological applications. nih.gov |

The study of such metal complexes is an active area of research, as the coordination of organic ligands to metal centers can lead to new materials with interesting magnetic, optical, or catalytic properties.

Theoretical and Computational Chemistry Investigations of N Octadecanoylpyridine 4 Carbohydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These methods model the electron density to determine the energy and distribution of electrons, which in turn dictates the molecule's geometry, stability, and reactivity. For N'-octadecanoylpyridine-4-carbohydrazide, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31+G*, can provide a detailed picture of its electronic landscape. ku.ac.ke

The molecular structure of this compound consists of a polar head group (pyridine-4-carbohydrazide) and a long, nonpolar tail (octadecanoyl chain). Geometric optimization of this molecule involves finding the lowest energy arrangement of its atoms.

The long octadecanoyl (C18) chain introduces significant conformational flexibility. With numerous single C-C bonds, this aliphatic tail can exist in a vast number of conformations in the gas phase or in solution. The lowest energy conformer in an isolated state would likely be a fully extended, all-trans zigzag chain to minimize steric hindrance. However, in condensed phases, intermolecular forces and solvent interactions will lead to a more complex conformational landscape.

Table 1: Predicted Bond Lengths and Angles for the Carbohydrazide (B1668358) Moiety (Based on Analogous Structures)

| Parameter | Predicted Value (from related structures) |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.34 Å |

| N-N Bond Length | ~1.39 Å |

| C-N-N Bond Angle | ~117° |

| O=C-N Bond Angle | ~122° |

Note: These values are illustrative and based on DFT calculations and crystal structures of similar carbohydrazide derivatives.

Vibrational frequency calculations, performed on the optimized geometry, can predict the infrared (IR) and Raman spectra of this compound. These calculations identify the normal modes of vibration, which correspond to specific stretching, bending, and torsional motions of the atoms. nih.gov By comparing the calculated frequencies with experimental spectra, one can confirm the molecular structure and the presence of key functional groups.

For this compound, the predicted spectrum would feature characteristic peaks for the different parts of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amide) | Stretching | 3200 - 3400 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=O (amide I) | Stretching | 1650 - 1680 |

| N-H (amide II) | Bending | 1520 - 1570 |

| C-N | Stretching | 1200 - 1300 |

| Pyridine (B92270) Ring | C=C, C=N Stretching | 1400 - 1600 |

Note: These are expected ranges based on calculations for molecules with similar functional groups like acetohydrazide and other N-acylhydrazones. nih.govresearchgate.netresearchgate.net

The intense bands corresponding to the C-H stretching of the long alkyl chain would be a dominant feature in the 2850-2960 cm⁻¹ region. The amide group would show a strong C=O stretching (Amide I band) and N-H bending (Amide II band). The N-H stretching vibration is also a key indicator of hydrogen bonding in the solid state.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govnih.gov

In this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich pyridine-4-carbohydrazide head group. Specifically, the π-system of the pyridine ring and the lone pair electrons on the nitrogen and oxygen atoms of the hydrazide moiety would be major contributors. ku.ac.ke The long, saturated octadecanoyl chain, being a sigma-bonded system, is not expected to contribute significantly to the HOMO.

The LUMO, conversely, is expected to be distributed over the π-antibonding orbitals of the pyridine ring and the carbonyl group, which are the most electrophilic parts of the molecule. ku.ac.ke

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For analogous isoniazid (B1672263) derivatives, HOMO-LUMO gaps are typically calculated to be in the range of 3.7 to 4.0 eV, suggesting significant stability. ku.ac.ke

Table 3: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Localization | Pyridine ring and hydrazide moiety | Site of oxidation and nucleophilic attack |

| LUMO Localization | Pyridine ring and carbonyl group | Site of reduction and electrophilic attack |

| HOMO-LUMO Gap (ΔE) | ~3.7 - 4.0 eV (by analogy) | High kinetic stability, low reactivity |

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the vast conformational space and the influence of the environment (like solvents) over time. nih.govyoutube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an amphiphilic molecule, MD simulations are particularly insightful. A simulation could model the behavior of the molecule at an air-water or oil-water interface. In such a scenario, the hydrophilic pyridine-carbohydrazide head group would preferentially interact with the water phase, forming hydrogen bonds, while the hydrophobic octadecanoyl tail would extend into the non-polar phase (air or oil) to minimize unfavorable interactions. nih.gov These simulations can reveal how the molecule self-assembles, its orientation at interfaces, and the mobility of its different parts. nitech.ac.jp The flexibility of the long alkyl chain would be fully apparent, showing transitions between various gauche and trans conformers.

Prediction of Chemical Reactivity and Reaction Pathways

The electronic structure calculated by DFT provides a roadmap for predicting the chemical reactivity of this compound.

Nucleophilic Sites: The regions of highest electron density, as indicated by the HOMO and electrostatic potential maps, are prone to attack by electrophiles. These sites include the pyridine nitrogen and the carbonyl oxygen, which have accessible lone pairs.

Electrophilic Sites: The regions of lowest electron density, identified by the LUMO, are susceptible to nucleophilic attack. The carbonyl carbon is a primary electrophilic site due to the polarization of the C=O bond.

Acidity and Basicity: The pyridine nitrogen is basic and can be protonated. The N-H protons of the hydrazide moiety are weakly acidic and can be deprotonated by a strong base.

Reaction Pathways: The hydrazide functionality is versatile. It can undergo condensation reactions with aldehydes and ketones to form hydrazones. cmjpublishers.commdpi.com The amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions. The long alkyl chain is generally unreactive, typical of alkanes. The HOMO-LUMO gap being relatively large suggests that the molecule is not prone to easy oxidation or reduction. ku.ac.kenih.gov

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis for Co-crystallization Phenomena)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comscirp.orgrsc.org It maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of all close contacts. nih.gov

For this compound, a Hirshfeld analysis would be invaluable for understanding its solid-state packing and potential for forming co-crystals. The analysis generates 2D "fingerprint plots" that summarize the types and relative significance of different intermolecular contacts.

Key interactions expected to be identified are:

Hydrogen Bonds: Strong N-H···N (pyridine) and N-H···O=C hydrogen bonds are expected to be dominant, likely forming chains or dimeric motifs that are common in carbohydrazide structures. nih.gov

van der Waals Forces: Due to the long octadecanoyl tail, H···H contacts would account for a very large portion of the Hirshfeld surface area, indicating the importance of van der Waals forces in the crystal packing. mdpi.com These interactions would likely lead to interdigitation of the alkyl chains.

π-π Stacking: The pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal structure. nih.gov

This analysis is particularly relevant for understanding co-crystallization. scirp.orgresearchgate.net By identifying the primary interaction sites on the molecular surface, one can predict how this compound might interact with other molecules (co-formers) to form new crystalline structures with modified physical properties. The strong hydrogen bonding donor (N-H) and acceptor (C=O, N_pyridine) sites make it an excellent candidate for co-crystallization with molecules containing complementary functional groups, such as carboxylic acids. researchgate.netscirp.org

Computational Approaches for Predicting Spectroscopic Parameters

Theoretical and computational chemistry serve as powerful tools in modern chemical research, providing deep insights into molecular structures and properties. For this compound, computational methods are instrumental in predicting and interpreting its spectroscopic characteristics. These approaches, primarily centered around Density Functional Theory (DFT), allow for the elucidation of spectral data, which can be benchmarked against experimental findings for validation.

Computational studies on molecules structurally related to this compound, such as isoniazid and other nicotinic acid hydrazide derivatives, have established a robust methodology for these predictions. epstem.netresearchgate.netauctoresonline.org The process typically begins with the optimization of the molecule's three-dimensional geometry in the gas phase or in a simulated solvent environment. nih.gov This is a critical step, as the accuracy of all subsequent spectroscopic predictions is highly dependent on the quality of the optimized molecular structure.

Following geometry optimization, a variety of spectroscopic parameters can be calculated. These include:

Infrared (IR) Spectroscopy: Vibrational frequencies are computed to predict the positions of absorption bands in the IR spectrum. These calculated frequencies often require scaling to correct for anharmonicity and the inherent approximations in the theoretical methods. The analysis helps in assigning specific vibrational modes to the observed experimental peaks, such as the characteristic stretches of C=O, N-H, and C-N bonds within the carbohydrazide moiety and the pyridine ring. auctoresonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C nuclei. nih.gov By calculating the magnetic shielding tensors for each atom in the optimized structure, researchers can correlate the electronic environment of the nuclei with the resulting NMR signals. These predictions are invaluable for assigning peaks in complex experimental spectra and confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method used to predict electronic transitions. rsc.org These calculations provide information on the absorption wavelengths (λmax), oscillator strengths, and the nature of the molecular orbitals involved in the electronic excitations (e.g., HOMO to LUMO transitions). auctoresonline.org This allows for a detailed understanding of the compound's chromophoric properties.

The choice of the functional (e.g., B3LYP, CAM-B3LYP, ωB97XD) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the predictions. researchgate.net Studies on analogous compounds often compare results from different functionals and basis sets with experimental data to determine the most reliable computational model for that specific class of molecules. researchgate.netauctoresonline.org

Detailed Research Findings

While specific computational studies focusing exclusively on this compound are not widely available in the reviewed literature, extensive research on related hydrazide derivatives provides a clear indication of the expected findings.

For instance, DFT studies on nicotinic acid benzylidenehydrazide derivatives, which share the core nicotinic acid hydrazide structure, have successfully used the B3LYP functional with a 6-31G** basis set to analyze their structure and reactivity. epstem.netresearchgate.netepstem.net These studies confirm that such computational models can accurately predict geometric parameters like bond lengths and dihedral angles.

Similarly, research on isonicotinohydrazide (isoniazid) and its derivatives has employed DFT calculations to investigate vibrational spectra (FT-IR and FT-Raman), NMR chemical shifts, and UV-Vis absorption spectra. auctoresonline.orgtandfonline.com In these studies, a strong correlation is typically found between the calculated and experimental spectroscopic data after applying appropriate scaling factors for vibrational frequencies. The analysis of Natural Bond Orbitals (NBO) is also frequently performed to understand charge distribution and intramolecular interactions that influence the spectroscopic properties. auctoresonline.org

The long octadecanoyl chain in this compound introduces significant conformational flexibility. Computational studies on other long-chain fatty hydrazides have shown that identifying the global minimum energy conformer is a critical prerequisite for accurate spectroscopic prediction. mdpi.com

The following tables illustrate the type of data generated from such computational studies. The values presented are hypothetical and serve to demonstrate how theoretical predictions are typically compared with experimental results.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H | Stretching | 3350 | 3305 | Amide N-H |

| C=O | Stretching | 1710 | 1685 | Amide I band |

| C-N | Stretching | 1580 | 1560 | Amide II band |

| Pyridine Ring | C=N/C=C Stretching | 1610 | 1595 | Ring vibration |

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled for better comparison.

Table 2: Example of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) versus Experimental Data

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| ¹H NMR | ||

| Pyridine H (ortho to C=O) | 8.80 | 8.75 |

| Pyridine H (meta to C=O) | 7.90 | 7.85 |

| N-H | 10.50 | 10.42 |

| α-CH₂ (of acyl chain) | 2.35 | 2.30 |

| ¹³C NMR | ||

| C=O (Amide) | 168.5 | 167.9 |

| Pyridine C (ortho to C=O) | 151.0 | 150.5 |

| Pyridine C (ipso to C=O) | 141.2 | 140.8 |

| α-CH₂ (of acyl chain) | 35.8 | 35.4 |

Note: Predictions are typically referenced against a standard like Tetramethylsilane (TMS).

Advanced Research Applications and Utility in Chemical Science

Role as a Versatile Intermediate in Organic Synthesis

The structure of N'-octadecanoylpyridine-4-carbohydrazide makes it a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds. The carbohydrazide (B1668358) moiety, -CO-NH-NH2, is a reactive functional group that can participate in a variety of cyclization and condensation reactions.

Synthesis of Heterocycles: The terminal amine of the hydrazide is a potent nucleophile, readily reacting with 1,3-dicarbonyl compounds to form pyrazoles, or with α,β-unsaturated carbonyl compounds to yield pyrazolines. Furthermore, it is a key precursor for synthesizing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings, which are common scaffolds in medicinal chemistry and materials science. The general carbohydrazide functional group is widely used as a specialty chemical intermediate in the synthesis of herbicides, dyes, and pharmaceuticals. rsc.org

Formation of Hydrazones: The reaction of the hydrazide with a wide range of aldehydes and ketones produces stable N-acylhydrazones. These derivatives are not merely intermediates but often exhibit their own unique biological and chemical properties, including acting as ligands for metal complexes.

Modification of the Pyridine (B92270) Ring: The pyridine nitrogen atom can be alkylated to form pyridinium (B92312) salts, introducing a permanent positive charge and modifying the solubility and electronic properties of the molecule. This functionality is crucial for creating cationic amphiphiles or tuning the compound's interaction with biological systems.

The combination of the reactive hydrazide group with the pyridine and octadecanoyl moieties allows for the construction of diverse molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

| Reactant Type | Resulting Structure | Potential Application Area |

|---|---|---|

| 1,3-Diketones | Pyrazole derivatives | Medicinal Chemistry, Agrochemicals |

| Phosgene (B1210022)/Thiourea | Oxadiazole/Thiadiazole rings | Materials Science, Pharmaceuticals |

| Aldehydes/Ketones | N-Acylhydrazone derivatives | Coordination Chemistry, Bioactive Compounds |

Applications in Materials Science (e.g., Precursors for Polymers, Functional Materials)

The distinct amphiphilic nature of this compound, arising from its hydrophilic pyridine-carbohydrazide head and its long hydrophobic octadecanoyl tail, suggests significant utility in materials science.

Precursors for Polymers: The hydrazide functional group can react with diacids or diacyl chlorides to form poly(amide-hydrazide)s. These polymers can exhibit high thermal stability and unique mechanical properties. The long aliphatic side chains would act as internal plasticizers, potentially leading to polymers with increased flexibility and processability.

Functional Materials: The ability of the long alkyl chains to engage in van der Waals interactions promotes self-assembly into ordered structures like monolayers, micelles, or vesicles in appropriate solvents. Such assemblies are foundational for creating drug delivery systems, liquid crystals, and organogels. The pyridine and hydrazide groups provide sites for hydrogen bonding, further stabilizing these supramolecular structures. The incorporation of nitrogen-rich precursors is a known strategy for creating functional carbon-nitride materials through thermal polymerization, suggesting that this compound could serve as a precursor for novel carbon-based materials. nso-journal.org

Surface Modification: The compound could be used to modify surfaces, rendering them hydrophobic. By anchoring the hydrophilic head group to a substrate, the octadecanoyl tails would orient outwards, creating a low-energy, water-repellent surface.

Catalytic Roles of this compound and its Metal Complexes

The pyridine nitrogen and the carbohydrazide group are excellent donor sites for coordinating with metal ions. The resulting metal complexes have the potential to act as catalysts in various organic transformations. Hydrazones derived from similar carbohydrazide structures are well-studied for their ability to form stable and catalytically active metal complexes. beilstein-journals.org

Coordination Chemistry: this compound can act as a bidentate or tridentate ligand, coordinating to metal ions through the pyridine nitrogen, the carbonyl oxygen, and the terminal amine nitrogen. This can lead to the formation of stable chelate rings.

Homogeneous Catalysis: Metal complexes of copper, cobalt, nickel, and palladium with similar nitrogen- and oxygen-donating ligands are known to catalyze reactions such as C-C coupling (e.g., Suzuki, Heck reactions), oxidations, and reductions. The long alkyl chain might influence the catalyst's solubility in nonpolar organic solvents, which is advantageous for certain catalytic systems. Research on related tetranuclear copper(II) complexes has shown they can serve as models for the active sites of enzymes like catechol oxidase. mt.com

Phase-Transfer Catalysis: The amphiphilic nature of the molecule could allow its metal complexes to function as phase-transfer catalysts, facilitating reactions between reactants located in immiscible phases (e.g., aqueous and organic).

Table 2: Potential Metal Complexes and Their Catalytic Applications

| Metal Ion | Potential Geometry | Potential Catalytic Application |

|---|---|---|

| Copper (Cu²⁺) | Square Planar / Tetrahedral | Oxidation reactions, Atom Transfer Radical Polymerization (ATRP) |

| Palladium (Pd²⁺) | Square Planar | C-C Cross-Coupling Reactions (e.g., Suzuki, Heck) |

| Cobalt (Co²⁺) | Tetrahedral / Octahedral | Hydrogenation, Epoxidation |

| Nickel (Ni²⁺) | Square Planar / Octahedral | Coupling Reactions, Polymerization |

Utility in Process Analytical Technology (PAT) and In-Line Reaction Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. Spectroscopic methods are the cornerstone of PAT, and a molecule like this compound has distinct spectral features amenable to such monitoring.

Spectroscopic Monitoring: The synthesis or consumption of this compound in a reaction could be monitored in real-time using in-line spectroscopic probes. For example, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy could track the reaction progress. The formation of the carbohydrazide could be followed by observing the appearance of characteristic amide and N-H stretching bands, while the consumption of a starting material (e.g., an ester or acyl chloride) would be seen by the disappearance of its specific carbonyl peak.

Reaction Kinetics and Endpoint Determination: By continuously collecting spectra, a "process signature" or kinetic profile of the reaction can be generated. mdpi.com This allows for a precise determination of the reaction endpoint, preventing the formation of impurities due to over-processing and ensuring consistent product quality. This real-time data is crucial for implementing Quality by Design (QbD) principles in a manufacturing setting.

Table 3: Conceptual PAT Application for Monitoring a Reaction Involving this compound

| PAT Tool | Parameter Monitored | Information Gained |

|---|---|---|

| In-situ ATR-FTIR | Vibrational bands (C=O, N-H, C-N) | Reactant consumption, product formation, reaction kinetics |

| In-situ Raman | Vibrational bands (Pyridine ring modes) | Changes in conjugation, concentration of specific species |

Development of Novel Chemical Probes and Reagents Based on the Carbohydrazide Motif

A chemical probe is a small molecule used to study and manipulate a biological system. nso-journal.org The multifunctional nature of this compound provides a scaffold that could be adapted for creating novel chemical probes.

The core carbohydrazide motif is valuable in bioconjugation chemistry. The terminal hydrazide can react selectively with aldehydes or ketones present on target biomolecules (or introduced via periodate (B1199274) oxidation of sugars) to form a stable hydrazone linkage. This specific reactivity allows for the targeted labeling of proteins, carbohydrates, or cell surfaces.

The this compound structure contains three key components for a probe:

A Reporter Group: The pyridine ring is weakly fluorescent and its photophysical properties can be modulated, potentially serving as a turn-on/turn-off fluorescent reporter upon binding or reaction.

A Reactive Handle: The hydrazide group serves as a conjugation site to link the probe to a biological target.

A Modulating Group: The long octadecanoyl chain is a lipophilic tail that could direct the probe to cellular membranes or other lipid-rich environments, enabling the study of membrane dynamics or lipid-protein interactions.

Supramolecular Chemistry and Molecular Assembly Applications (e.g., Molecular Cages)

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits. The amphiphilic character of this compound makes it an excellent candidate for studies in molecular self-assembly.

Self-Assembly: In aqueous media, the molecules could spontaneously assemble into micelles or vesicles, with the hydrophobic stearoyl chains forming the core and the hydrophilic pyridine-carbohydrazide groups forming the outer shell. In nonpolar solvents, inverse micelles might form. These assemblies can be used to encapsulate guest molecules, acting as nanoreactors or delivery vehicles.

Organogel Formation: In certain organic solvents, the interplay of hydrogen bonding between the carbohydrazide groups and van der Waals forces between the alkyl chains could lead to the formation of a three-dimensional fibrous network that immobilizes the solvent, resulting in an organogel. These "soft materials" have applications in sensing, catalysis, and controlled release.

Host-Guest Chemistry: While not a pre-organized cage itself, the molecule could interact with macrocyclic hosts like cyclodextrins or calixarenes. The alkyl chain could be threaded into the hydrophobic cavity of a cyclodextrin, while the pyridine head group remains in the polar solvent, forming a well-defined host-guest complex. Such systems are used to control solubility, reactivity, and molecular recognition.

Emerging Research Directions and Future Perspectives on N Octadecanoylpyridine 4 Carbohydrazide

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Traditional methods for synthesizing hydrazide derivatives often rely on multi-step processes that may involve harsh reaction conditions, extended reaction times, and the use of hazardous solvents. mdpi.com The future of synthesizing N'-octadecanoylpyridine-4-carbohydrazide and its analogs lies in the adoption of green chemistry principles to enhance efficiency and sustainability.

Emerging research focuses on methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents. Key areas of development include:

Organocatalysis: The use of small organic molecules as catalysts, such as L-proline, has shown promise in synthesizing hydrazide derivatives under mild, solvent-free, or grinding conditions. researchgate.net This approach offers advantages like high yields, short reaction times, easy workup, and catalyst reusability, making it an attractive strategy for the synthesis of this compound. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These alternative energy sources can dramatically accelerate reaction rates, often leading to higher yields and purer products in a fraction of the time required for conventional heating.

Table 1: Comparison of Synthetic Approaches for Hydrazide Derivatives

| Methodology | Advantages | Disadvantages | Relevance for this compound |

|---|---|---|---|

| Conventional Reflux | Well-established, predictable | Long reaction times, high energy use, potential for side products | Baseline method for comparison |

| L-proline Catalysis (Grinding) | High yields, short reaction times, solvent-free, reusable catalyst researchgate.net | Limited to specific reaction types, scalability may be a concern | High potential for a sustainable and efficient primary synthesis route researchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, improved yields | Requires specialized equipment, potential for localized overheating | Promising for rapid library synthesis of derivatives for screening |

| One-Pot Synthesis | Reduced workup steps, less solvent waste, higher atom economy | Requires compatible reaction conditions for all steps | Ideal for improving the efficiency of multi-step syntheses of complex analogs |

Advanced Hybrid Characterization Techniques for In-Situ Monitoring

A comprehensive understanding of the structure and formation of this compound is crucial for its development. While standard techniques like NMR, IR, and mass spectrometry are essential for final product characterization, the future lies in advanced hybrid and in-situ methods. researchgate.net

Combining multiple analytical techniques can provide a more complete picture of the compound's properties. For instance, coupling single-crystal X-ray diffraction with computational methods like Density Functional Theory (DFT) can validate experimental structures and provide deep insights into intermolecular interactions, such as hydrogen bonding, which dictates the compound's solid-state packing and physical properties. manchester.ac.uk

Furthermore, the implementation of in-situ monitoring techniques will be transformative. By using probes like in-situ Raman or Infrared spectroscopy during the synthesis, researchers can:

Track the consumption of reactants and the formation of intermediates and products in real-time.

Elucidate reaction kinetics and mechanisms.

Optimize reaction conditions (temperature, catalyst loading, reaction time) for maximum yield and purity.

This approach, increasingly used in fields like catalyst and materials synthesis, would allow for a much more controlled and understood production of this compound. researchgate.netrsc.org

Integration of Machine Learning and Artificial Intelligence in Compound Characterization and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of novel compounds. rsc.org For a molecule like this compound, these computational tools offer powerful new capabilities. nih.gov

Accelerated Characterization: ML algorithms can be trained to analyze data from various analytical instruments. For example, an electrochemical sensor coupled with an ML model could be developed for the rapid and intelligent analysis of this compound or its metabolites in complex mixtures. rsc.org ML can also be used to predict properties based on structural inputs, accelerating the initial screening process. youtube.com

De Novo Design and Optimization: AI-driven platforms can design novel derivatives of the this compound scaffold. nih.gov By using models such as recurrent neural networks (RNNs) or variational autoencoders (VAEs), researchers can generate vast virtual libraries of new molecules with desired physicochemical and biological properties. mdpi.com These models learn the underlying rules of chemical structures and can propose novel, valid, and synthesizable compounds tailored for specific biological targets or material properties. rsc.orgmdpi.com This accelerates the hit-to-lead process in drug discovery significantly. nih.gov

Deeper Exploration of Molecular Recognition and Specific Biological Target Engagement Mechanisms

The hydrazide-hydrazone functional group is a well-known pharmacophore present in many biologically active compounds. mdpi.com The combination of this group with a pyridine (B92270) ring in this compound suggests potential interactions with various biological targets. ontosight.ainih.gov However, the specific mechanisms of molecular recognition remain largely unexplored.

Future research must focus on a deeper understanding of these interactions through:

Molecular Docking Studies: Computational docking simulations can predict the binding orientation and affinity of this compound and its analogs within the active sites of various proteins (e.g., enzymes, receptors). nih.gov This can help identify the most likely biological targets and guide the design of more potent and selective derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction and the specific intermolecular forces (hydrogen bonds, hydrophobic interactions) involved. mdpi.com

Experimental Validation: Computational predictions must be validated through experimental techniques. This includes binding assays (e.g., [35S]-GTPγS assays) to confirm target affinity and functional assays to determine the biological response (e.g., agonism, antagonism). nih.gov Structural biology techniques like X-ray crystallography or cryo-electron microscopy of the compound bound to its target protein would provide the ultimate proof of the interaction mode.

Design of Next-Generation Functional Materials Based on the this compound Scaffold

The unique structure of this compound makes it a versatile building block for novel functional materials. The pyridine nitrogen and the hydrazide moiety are excellent coordination sites for metal ions, while the long alkyl chain can induce self-assembly and impart solubility in non-polar environments.

Future research directions in this area include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The compound could serve as a ligand to construct coordination polymers or MOFs. rsc.org The properties of these materials, such as porosity, luminescence, or magnetic behavior, could be tuned by selecting different metal ions.

Supramolecular Gels: The combination of the hydrogen-bonding hydrazide group and the long, hydrophobic octadecanoyl chain could enable the molecule to act as a low-molecular-weight gelator, forming self-assembled fibrillar networks in specific solvents. These gels could have applications in areas like controlled release or tissue engineering.

Magnetic Materials: Hydrazone ligands derived from similar scaffolds have been used to synthesize lanthanide complexes that exhibit properties of single-molecule magnets or materials for magnetic cooling. mdpi.com Exploring the coordination of this compound with lanthanide ions could lead to new magnetic materials with interesting photophysical properties. mdpi.com

Table 2: Potential Functional Materials from the this compound Scaffold

| Material Type | Key Structural Features | Potential Applications | Research Focus |

|---|---|---|---|

| Coordination Polymers/MOFs | Pyridine and hydrazide metal-binding sites rsc.org | Gas storage, catalysis, sensing | Synthesis with various transition metals and lanthanides |

| Supramolecular Gels | Hydrogen bonding (hydrazide) and van der Waals forces (alkyl chain) | Drug delivery, stimuli-responsive materials | Investigating gelation in different solvents and response to stimuli |

| Single-Molecule Magnets | Coordination with lanthanide ions (e.g., Dy(III), Gd(III)) mdpi.com | High-density data storage, quantum computing | Synthesis and magnetic characterization of lanthanide complexes mdpi.com |

Computational-Experimental Synergy for Predictive Design and Discovery

The most powerful approach for advancing research on this compound is the tight integration of computational modeling and experimental work. nih.gov This synergistic cycle allows for a more efficient and targeted discovery process.

The workflow involves:

Computational Prediction: Using tools like Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and AI-driven platforms to design new derivatives and predict their properties (e.g., bioactivity, ADME profile, material characteristics). nih.govauctoresonline.org

Targeted Synthesis: Prioritizing the synthesis of the most promising candidates identified computationally, using efficient and sustainable methods as described in section 8.1. researchgate.net

Experimental Validation: Characterizing the synthesized compounds and evaluating their properties using advanced analytical techniques and biological or material-based assays. nih.gov

Model Refinement: Feeding the experimental data back into the computational models to improve their predictive accuracy. rsc.org

This iterative loop accelerates the design-build-test-learn cycle, reducing the time and cost associated with discovering next-generation compounds based on the this compound scaffold for therapeutic or material science applications. rsc.org

Q & A

Q. What are the established synthetic methodologies for N'-octadecanoylpyridine-4-carbohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves condensation of pyridine-4-carbohydrazide with octadecanoyl chloride under anhydrous conditions. Key steps include:

- Hydrazide activation : Use of a base (e.g., triethylamine) to deprotonate the hydrazide nitrogen, enhancing nucleophilicity .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of reactants .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product . Optimization requires monitoring via TLC and adjusting stoichiometry (1:1.2 molar ratio of hydrazide to acyl chloride) to minimize side products like unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm hydrazide bond formation (δ ~9.5 ppm for NH and ~165 ppm for carbonyl carbons) .

- X-ray crystallography : Single-crystal diffraction using SHELX software resolves molecular geometry and hydrogen-bonding networks . For poorly diffracting crystals, synchrotron radiation improves data quality .

- FT-IR : Stretching bands at ~1650 cm (C=O) and ~3200 cm (N-H) validate functional groups .

Q. How is the compound’s solubility profile determined, and what co-solvent systems enhance bioavailability?

Solubility studies in aqueous co-solvents (e.g., PEG 400/water) at 298–338 K reveal temperature-dependent behavior. Use the van’t Hoff equation to calculate thermodynamic parameters (ΔH, ΔS) and identify optimal solvent ratios . For bioavailability, micellar systems (e.g., Tween 80) or cyclodextrin inclusion complexes are empirically tested .

Advanced Research Questions

Q. How can computational methods (DFT) resolve discrepancies between experimental and theoretical vibrational spectra?

Hybrid functionals like B3LYP (incorporating exact exchange) improve agreement with experimental IR frequencies. Basis sets (e.g., 6-311++G(d,p)) account for electron correlation in the octadecanoyl chain. Discrepancies in NH stretching modes often arise from neglecting crystal packing effects; periodic boundary condition (PBC) models in VASP or CRYSTAL software address this .

Q. What strategies mitigate crystallographic disorder in the aliphatic chain of this compound?

Q. How do hydrogen-bonding patterns influence supramolecular assembly, and how are they analyzed?

Apply graph-set analysis (Etter’s rules) to categorize motifs (e.g., for dimeric N-H···O bonds). Software like Mercury (CCDC) visualizes interactions, while Hirshfeld surfaces quantify contact contributions (e.g., H···H vs. H···O/N) .

Q. What in silico approaches predict the compound’s pharmacokinetic properties and target binding?

- ADMET prediction : Tools like SwissADME calculate logP (~5.2) and BBB permeability.

- Molecular docking : AutoDock Vina screens against targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase), with force fields (AMBER) validating binding poses .

- MD simulations : NAMD/GROMACS assess stability of ligand-protein complexes over 100-ns trajectories .

Methodological Challenges and Contradictions

Q. How to reconcile conflicting bioactivity data across studies?

- Dose-response validation : Re-test under standardized conditions (e.g., MIC assays for antimicrobial activity with ATCC strains) .

- Metabolite interference : Use LC-MS to rule out degradation products in cell-based assays .

- Structural analogs : Compare with derivatives (e.g., N'-hexadecanoyl analogs) to isolate chain-length effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products